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Compound of Interest

Compound Name: Kuwanon D

Cat. No.: B15186766

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon D is a prenylated flavonoid isolated from the root bark of the white mulberry tree,
Morus alba. As a member of the Kuwanon family of compounds, it has attracted interest for its
potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary
analytical technique for the structural elucidation and characterization of Kuwanon D. This
document provides a comprehensive overview of the NMR spectroscopy of Kuwanon D,
including representative NMR data, detailed experimental protocols for its isolation and
spectroscopic analysis, and visualizations of the experimental workflow. Due to the limited
availability of a complete, published NMR dataset for Kuwanon D, the presented spectral data
is a representative compilation based on closely related Kuwanon derivatives.

Chemical Structure of Kuwanon D

Kuwanon D is a flavanone derivative characterized by a C-ring with a unique caged-ring
system derived from a Diels-Alder type reaction of a chalcone precursor.

PubChem CID: 3081548 Molecular Formula: C2sH2606 Molecular Weight: 422.5 g/mol

Representative NMR Spectroscopic Data
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A complete, tabulated, and published set of *H and 3C NMR data for Kuwanon D is not readily
available in the surveyed literature. Therefore, the following tables present representative
chemical shifts for the core structural motifs of Kuwanon D, compiled from spectral data of
closely related analogs such as Kuwanon C and Kuwanon H, which have been isolated from
Morus alba. These values are intended to serve as a guide for the identification and
characterization of Kuwanon D.

Representative *H NMR Data
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Chemical Shift o Coupling _
Proton Multiplicity Assignment
(®) ppm Constant (J) Hz
H-2 ~5.4 dd ~12,3 Flavanone C-ring
H-3a ~2.8 dd ~17,12 Flavanone C-ring
H-3b ~3.1 dd ~17,3 Flavanone C-ring
H-6 ~6.4 d ~2.0 A-ring
H-8 ~6.3 d ~2.0 A-ring
H-2' ~7.2 d ~8.5 B-ring
H-3' ~6.5 d ~2.2 B-ring
H-5' ~6.4 dd ~85,2.2 B-ring
Isoprenoid
Prenyl CH ~5.2 t ~7.0 )
moiety
Isoprenoid
Prenyl CH2 ~3.3 d ~7.0 )
moiety
Isoprenoid
Prenyl CHs ~1.7,~1.6 s )
moiety
Chelated
5-OH ~12.0 s
hydroxyl
7-OH ~9.5 S Hydroxyl
2'-OH ~9.8 s Hydroxyl
4'-OH ~9.6 S Hydroxyl

Representative **C NMR Data
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Carbon Chemical Shift () ppm Assignment

C-2 ~79 Flavanone C-ring
C-3 ~43 Flavanone C-ring
C-4 ~197 Carbonyl

C-4a ~103 A-ring

C-5 ~164 A-ring

C-6 ~96 A-ring

C-7 ~167 A-ring

C-8 ~95 A-ring

C-8a ~162 A-ring

C-1' ~113 B-ring

C-2' ~158 B-ring

C-3 ~103 B-ring

C-4' ~158 B-ring

C-5' ~108 B-ring

C-6' ~130 B-ring

Prenyl C-1" ~22 Isoprenoid moiety
Prenyl C-2" ~123 Isoprenoid moiety
Prenyl C-3" ~132 Isoprenoid moiety
Prenyl C-4" ~26 Isoprenoid moiety
Prenyl C-5" ~18 Isoprenoid moiety

Experimental Protocols
Isolation and Purification of Kuwanon D
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The following is a general protocol for the isolation of Kuwanon D from the root bark of Morus
alba, based on common phytochemical procedures for flavonoids.

o Extraction:

o Air-dried and powdered root bark of Morus alba is extracted with methanol or ethanol at
room temperature for 24-48 hours.

o The extraction is repeated three times to ensure exhaustive extraction of the plant
material.

o The extracts are combined and concentrated under reduced pressure using a rotary
evaporator to yield a crude extract.

e Solvent Partitioning:

o The crude extract is suspended in water and successively partitioned with solvents of
increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

o The majority of flavonoids, including Kuwanon D, are typically found in the ethyl acetate
fraction.

o Chromatographic Purification:

[¢]

The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with
a gradient of n-hexane and ethyl acetate.

o Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable
solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm
and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

o Fractions containing compounds with similar TLC profiles are combined.

o Further purification of the combined fractions is achieved by repeated column
chromatography on silica gel, Sephadex LH-20 (eluting with methanol), or by preparative
high-performance liquid chromatography (HPLC) to yield pure Kuwanon D.
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NMR Spectroscopic Analysis

e Sample Preparation:

o Approximately 5-10 mg of pure Kuwanon D is dissolved in 0.5 mL of a deuterated solvent
such as methanol-d4 (CD30OD) or dimethyl sulfoxide-de (DMSO-ds).

o The solution is transferred to a 5 mm NMR tube.
e H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 12-16 ppm.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64.

o Processing: Fourier transformation, phase correction, and baseline correction. The
residual solvent peak is used for chemical shift calibration (e.g., CDsOD at 3.31 ppm).

e 13C NMR Spectroscopy:
o Instrument: A 100 MHz or higher field NMR spectrometer.
o Parameters:
» Pulse sequence: Proton-decoupled single-pulse experiment.
» Spectral width: 200-220 ppm.

» Acquisition time: 1-2 seconds.
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» Relaxation delay: 2 seconds.

= Number of scans: 1024-4096.

o Processing: Fourier transformation with exponential multiplication, phase correction, and
baseline correction. The solvent peak is used for chemical shift calibration (e.g., CDsOD at
49.0 ppm).

¢ 2D NMR Spectroscopy (COSY, HSQC, HMBC):

[¢]

COSY (Correlation Spectroscopy): To identify tH-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond 1H-13C
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) *H-13C
correlations, which is crucial for establishing the connectivity of the molecular skeleton.

o Standard pulse programs available on the spectrometer software are used for these
experiments. Data processing involves Fourier transformation in both dimensions.

Visualizations
Experimental Workflow for Isolation and Analysis

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15186766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Morus alba Root Bark

:

Extraction (Methanol)

:

Crude Extract
[Solvent Panitioning]

Ethyl Acetate Fraction

[Silica Gel Column Chromatography]

[Combined Fractions)

[Further Purification (Prep—HPLC)]

Pure Kuwanon D

NMR Spectroscopic Analysis
(1H, 13C, COSY, HSQC, HMBC)

[Structure EIucidation]

Click to download full resolution via product page

Caption: Experimental workflow for the isolation and structural elucidation of Kuwanon D.
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Hypothetical Signaling Pathway Inhibition

While the specific signaling pathways modulated by Kuwanon D are not well-documented,
many flavonoids are known to inhibit inflammatory pathways. The following diagram illustrates
a hypothetical inhibition of the NF-kB signaling pathway, a common target for anti-inflammatory

compounds.
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 To cite this document: BenchChem. [Application Notes and Protocols for the NMR
Spectroscopy of Kuwanon D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15186766#nmr-spectroscopy-of-kuwanon-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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